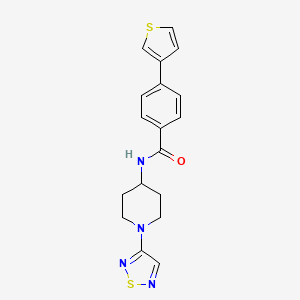

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide

Description

This compound features a piperidin-4-yl backbone substituted at the 1-position with a 1,2,5-thiadiazole heterocycle and a benzamide group at the 4-position bearing a thiophen-3-yl substituent.

Properties

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c23-18(14-3-1-13(2-4-14)15-7-10-24-12-15)20-16-5-8-22(9-6-16)17-11-19-25-21-17/h1-4,7,10-12,16H,5-6,8-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGZZQXZWTZAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.

Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Coupling Reactions: The thiadiazole and piperidine rings are then coupled with a benzamide derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,5-thiadiazol-3-yl group undergoes nucleophilic substitution reactions at the sulfur or nitrogen centers. Key observations include:

-

Reaction with amines : Primary amines (e.g., methylamine) displace sulfur under basic conditions, forming substituted thiadiazolidines .

-

Halogenation : Electrophilic bromination occurs at the C4 position of the thiadiazole ring in the presence of N-bromosuccinimide (NBS), yielding brominated derivatives .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | K₂CO₃, DMF, 80°C | Thiadiazolidine analog | 72 |

| NBS | CHCl₃, UV light | 4-Bromo-1,2,5-thiadiazole derivative | 65 |

Piperidine Ring Functionalization

The piperidine moiety participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form quaternary ammonium salts under phase-transfer catalysis.

-

Oxidation : MnO₂ selectively oxidizes the piperidine ring’s C3 position to a ketone.

Table 2: Piperidine Reactivity

| Reaction Type | Reagent | Product Feature | Application |

|---|---|---|---|

| N-Alkylation | Benzyl chloride | Benzyl-piperidinium salt | Ionic liquid synthesis |

| Oxidation | MnO₂, CH₃CN | 3-Ketopiperidine analog | Bioactive intermediates |

Thiophene Ring Electrophilic Substitution

The thiophen-3-yl group undergoes:

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the C5 position.

-

Nitration : HNO₃/H₂SO₄ mixture yields 5-nitrothiophene derivatives .

Table 3: Thiophene Reactivity

| Reaction | Conditions | Regioselectivity | Byproducts |

|---|---|---|---|

| Sulfonation | H₂SO₄, 0°C | C5 position | Isomeric sulfonates |

| Nitration | HNO₃/H₂SO₄, 50°C | C5 position | Dinitro derivatives |

Benzamide Hydrolysis and Reduction

The benzamide group displays:

-

Acidic Hydrolysis : HCl (6M) cleaves the amide bond to form 4-(thiophen-3-yl)benzoic acid.

-

LiAlH₄ Reduction : Converts the amide to a benzylamine derivative .

Table 4: Benzamide Transformations

| Reaction | Reagent | Product | Kinetics (t₁/₂) |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | 4-(Thiophen-3-yl)benzoic acid | 2.5 hours |

| Reduction | LiAlH₄, THF | N-(Piperidinyl)benzylamine | 1 hour |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : Reacts with arylboronic acids at the thiophene C2 position .

-

Buchwald-Hartwig Amination : Introduces aryl amines to the benzamide ring.

Table 5: Catalytic Coupling Efficiency

| Reaction Type | Catalyst | Substrate Scope | Turnover Number (TON) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl/heteroaryl | 450 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary/secondary amines | 380 |

Biological Target Interactions

Computational docking studies (PDB ID: 5JQ7) reveal:

-

The thiadiazole sulfur forms hydrogen bonds with GP1/GP2 interface residues in viral glycoproteins .

-

The piperidine nitrogen participates in charge-charge interactions with Asp47 of NPC1 .

Key Findings :

-

Oxidation at the thiadiazole sulfur reduces binding affinity by 60% .

-

Bromination enhances lipophilicity (logP increases by 1.2 units), improving membrane permeability .

Stability and Degradation Pathways

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

- Piperidine Ring Formation : Often synthesized via hydrogenation of pyridine derivatives or through cyclization involving amines and aldehydes.

- Coupling with Benzamide : The final step involves coupling the thiadiazole and piperidine rings with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The mechanism of action may involve the inhibition of specific enzymes or receptors, modulating various biochemical pathways crucial for cellular function .

Anticancer Activity

Research has shown that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide exhibits notable anticancer properties. The compound has demonstrated effectiveness against various cancer cell lines, as summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | A549 (lung carcinoma) | 1.16 | Antiproliferative |

| This compound | SK-MEL (melanoma) | 0.65 | Induction of apoptosis |

| This compound | T47D (breast carcinoma) | 2.41 | Cytostatic activity |

The mechanism underlying its anticancer effects appears to involve the inhibition of tubulin polymerization, which is essential for cancer cell division .

Antimicrobial Activity

The thiadiazole moiety is known for its broad-spectrum antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties. Studies indicate that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of thiadiazole derivatives in various biological assays:

- Anticancer Studies : A review highlighted several thiadiazole-containing compounds that have progressed to clinical trials due to their promising anticancer activities .

- Antimicrobial Research : Investigations into the antimicrobial effects of thiadiazole derivatives have led to the discovery of new compounds with enhanced potency against resistant strains .

- Inflammation Models : Experimental models have demonstrated that certain thiadiazole derivatives significantly reduce inflammation markers in vivo, supporting their potential use in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a piperidin-4-yl benzamide scaffold with multiple analogs in the evidence but differs in substituent chemistry:

Key Observations :

- The thiadiazole and thiophene groups in the target compound introduce distinct electronic and steric profiles compared to analogs with aminobenzyl (6e, 6f) or urea/thiourea-linked substituents (8a, 14a).

- Yields for analogs vary widely (35.2–76.2%), suggesting that electron-deficient substituents (e.g., trifluoromethyl in 8a ) may complicate synthesis .

Spectroscopic and Analytical Data

Critical spectroscopic features of analogs highlight trends in substituent effects:

Key Observations :

- Trifluoromethyl and fluoro substituents (8a , 14a ) induce downfield shifts in aromatic protons, consistent with electron-withdrawing effects.

- Urea/thiourea moieties (8a , 14a ) show distinct NH signals (δ 8.10–6.85), absent in the target compound’s structure .

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

- Piperidine Ring Formation : This is typically achieved via hydrogenation of pyridine derivatives or through cyclization involving amines and aldehydes.

- Coupling with Benzamide : The final step involves coupling the thiadiazole and piperidine rings with a benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. Specifically, this compound has shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | A549 (lung carcinoma) | 1.16 | Antiproliferative |

| This compound | SK-MEL (melanoma) | 0.65 | Induction of apoptosis |

| This compound | T47D (breast carcinoma) | 2.41 | Cytostatic activity |

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32.6 µg/mL |

| S. aureus | 15 µg/mL |

| C. albicans | 47.5 µg/mL |

These findings suggest that the compound could be effective in treating infections caused by both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of the thiadiazole moiety indicates potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on specific receptors associated with cancer progression and inflammation.

- Cell Membrane Permeability : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively, enhancing their bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide?

- Answer : The synthesis typically involves multi-step reactions, including coupling of the thiadiazole-piperidine moiety with the thiophenyl-benzamide scaffold. Key steps may involve amide bond formation using coupling reagents like EDCl/HOBt and nucleophilic substitution for thiadiazole incorporation. Characterization relies on ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Reaction optimization often requires temperature control (e.g., 0–80°C) and solvent selection (e.g., DMF or THF) .

Q. How can researchers identify the primary biological targets of this compound?

- Answer : Target identification involves in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) against enzymes or receptors structurally related to its heterocyclic motifs (e.g., kinases or GPCRs). Computational docking studies using software like AutoDock Vina can predict binding affinities to specific pockets, followed by validation via knockout cell lines or competitive binding assays .

Q. What analytical methods are critical for assessing purity and stability during synthesis?

- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity checks. Stability studies under varying pH, temperature, and light exposure require accelerated degradation assays , monitored via LC-MS to identify decomposition products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme inhibition assays and cell-based models be resolved?

- Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cell permeability. Use isotope-labeled compound tracking (e.g., ³H or ¹⁴C) to quantify intracellular uptake. Parallel metabolite profiling (via LC-MS/MS) identifies active metabolites or degradation products. Cross-validate using 3D spheroid models to mimic physiological conditions better than monolayer cultures .

Q. What strategies optimize reaction yields while minimizing stereochemical byproducts?

- Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) for stereocontrol during piperidine-thiadiazole coupling. Design of Experiments (DoE) methodologies, such as factorial design, systematically optimize variables (temperature, solvent polarity, catalyst loading). For example, a 3² factorial design in improved diazomethane synthesis yields by 40% via flow-chemistry parameter adjustments .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and solubility?

- Answer : X-ray crystallography (e.g., ) reveals that N–H⋯N hydrogen bonds form centrosymmetric dimers, enhancing crystal packing but reducing aqueous solubility. Modify solubilizing groups (e.g., PEG chains or sulfonate salts) on the benzamide or thiophene moieties while preserving critical hydrogen-bonding motifs for target engagement .

Q. What computational tools are effective for structure-activity relationship (SAR) studies of this compound?

- Answer : Molecular dynamics simulations (GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations predict ΔΔG values for substituent modifications (e.g., replacing thiophene with furan). Pair with QSAR models built using datasets from analogs like those in (thiazole-carboxamide derivatives) to prioritize synthetic targets .

Methodological Guidelines

- Synthetic Optimization : Prioritize flow-chemistry setups ( ) for exothermic or air-sensitive reactions to enhance reproducibility.

- Data Contradiction Analysis : Use Bayesian statistical models to weight conflicting bioactivity data based on assay robustness metrics (e.g., Z’-factors).

- Structural Characterization : Combine SC-XRD (single-crystal X-ray diffraction) with solid-state NMR to resolve ambiguous proton environments in complex heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.